N-[4-(2,5-Dimethylphenyl)-5-methyl-1,3-thiazol-2-yl]nicotinamide, also known as DPTN 9, is a heterocyclic organic compound with potential applications in biomedical research. It is classified as a non-nucleoside antagonist of the A3 adenosine receptor (A3AR). [] This receptor subtype is a promising therapeutic target for various conditions, including pain, ischemia, and inflammatory diseases. []
DPTN 9 has garnered interest for its high affinity and selectivity towards A3AR across different species, including humans, mice, and rats. [] This broad species activity makes it a valuable tool for preclinical studies investigating A3AR function and the potential of A3AR-targeted therapies.
Further modifications to the DPTN 9 scaffold, such as the addition of a methyl acrylate group (resulting in MRS8074) or a 3-((5-chlorothiophen-2-yl)ethynyl) group, have also been reported. [] These modifications likely involve standard organic chemistry reactions aimed at optimizing the compound's properties for specific research applications.
The radiolabeling of DPTN 9 with tritium ([3H]MRS7799) indicates its susceptibility to halogen-exchange reactions, which are common for incorporating radioactive isotopes into organic molecules for use as tracers in biological studies. []
CAS No.: 18465-19-5
CAS No.: 15575-14-1
CAS No.: 113834-91-6
CAS No.: 36678-05-4
CAS No.: